

# Spectroscopic and Biological Insights into Pyrimidine-4,5,6-triamine: A Technical Guide

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## Compound of Interest

Compound Name: *pyrimidine-4,5,6-triamine*

Cat. No.: *B090907*

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## Introduction

**Pyrimidine-4,5,6-triamine** is a heterocyclic organic compound with a pyrimidine core substituted with three amine groups at the 4, 5, and 6 positions. This molecule serves as a crucial building block in the synthesis of various biologically active compounds, including antimicrobial agents and anti-cancer drugs.<sup>[1]</sup> Its structural features allow for diverse chemical modifications, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a summary of the available spectroscopic data for **pyrimidine-4,5,6-triamine**, outlines general experimental protocols for its characterization, and explores its potential involvement in cellular signaling pathways.

## Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data for **pyrimidine-4,5,6-triamine**, this section presents a combination of available data for its sulfate salt and predicted data for the free base.

### Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for **pyrimidine-4,5,6-triamine** sulfate is available and provides insight into the functional groups present in the molecule.<sup>[2]</sup>

Table 1: ATR-IR Data for **Pyrimidine-4,5,6-triamine** Sulfate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3500	Broad	N-H stretching (amine groups)
~1600-1650	Strong	N-H bending (scissoring)
~1550-1600	Medium	C=N and C=C stretching (pyrimidine ring)
~1100-1300	Strong, Broad	S=O stretching (sulfate)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **pyrimidine-4,5,6-triamine** is not readily available in the public domain. Therefore, predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are provided below to guide researchers in the identification and characterization of this compound. These predictions are based on computational models and may differ slightly from experimental values.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **Pyrimidine-4,5,6-triamine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	Singlet	1H	H2 (pyrimidine ring)
~5.0-6.0	Broad Singlet	6H	-NH <sub>2</sub> protons (4, 5, and 6 positions)

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **Pyrimidine-4,5,6-triamine**

Chemical Shift (ppm)	Assignment
~155	C4, C6
~150	C2
~120	C5

## Mass Spectrometry (MS)

Experimental mass spectrometry data for **pyrimidine-4,5,6-triamine** is not widely published. However, based on its chemical structure, the following fragmentation patterns can be anticipated in an electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for **Pyrimidine-4,5,6-triamine**

m/z	Ion	Description
125	$[M]^+$	Molecular ion
110	$[M-NH]^+$	Loss of an amino radical
95	$[M-2NH_2]^+$	Loss of two amino groups
80	$[C_4H_4N_2]^+$	Pyrimidine ring fragment

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of **Pyrimidine-4,5,6-triamine** Sulfate:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid **pyrimidine-4,5,6-triamine** sulfate sample directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- Clean the ATR crystal thoroughly after the measurement.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Dissolve approximately 5-10 mg of **pyrimidine-4,5,6-triamine** (or its sulfate salt) in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ ). The choice of solvent will depend on the solubility of the compound.
- Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
- Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
- Cap the NMR tube securely.

$^1\text{H}$  NMR Spectroscopy:

- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the internal standard or the residual solvent peak.

$^{13}\text{C}$  NMR Spectroscopy:

- Follow the same initial steps as for  $^1\text{H}$  NMR (locking and shimming).

- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
- A larger number of scans will likely be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

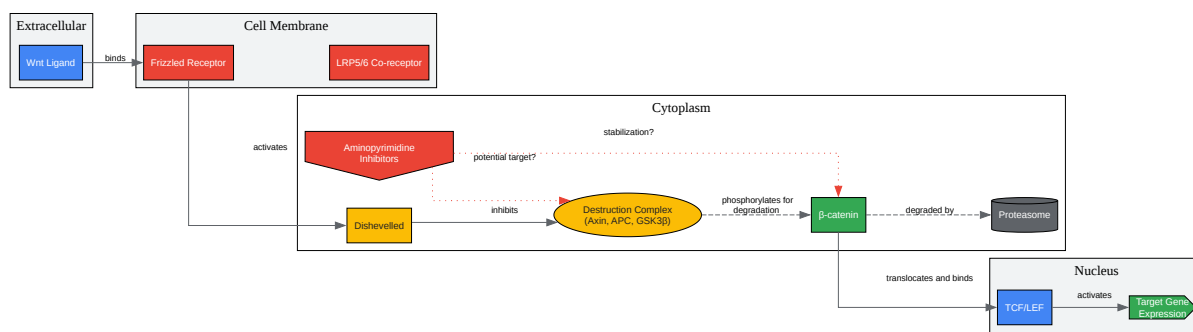
- Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positive ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

## Potential Signaling Pathways

While the specific biological roles of **pyrimidine-4,5,6-triamine** are not extensively documented, derivatives of aminopyrimidines have been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug discovery.

### Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.<sup>[3]</sup> This suggests that the aminopyrimidine core can be a starting point for developing modulators of this pathway.

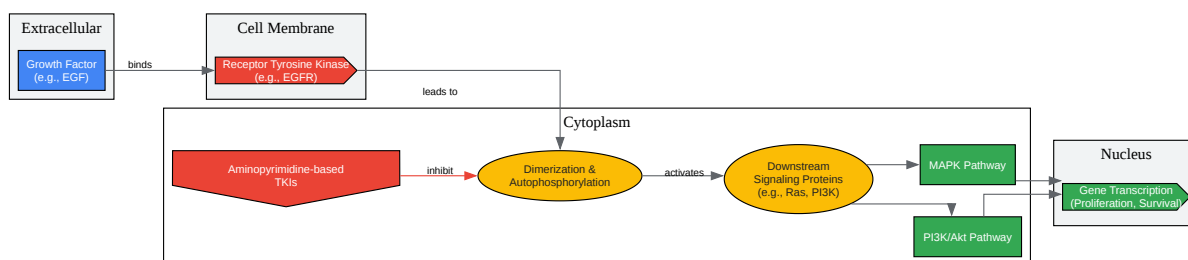


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Caption: A simplified diagram of the canonical Wnt signaling pathway, indicating potential points of inhibition by aminopyrimidine derivatives.

## Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a family of cell surface receptors that play critical roles in regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. Aminopyrimidine scaffolds have been utilized in the design of inhibitors targeting various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4]



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Caption: Overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, highlighting the inhibitory action of aminopyrimidine-based tyrosine kinase inhibitors (TKIs).

## Conclusion

**Pyrimidine-4,5,6-triamine** is a compound with significant potential in the development of novel therapeutics. While a complete set of experimental spectroscopic data is not readily available, the information provided in this guide, including data for its sulfate salt and predicted values, offers a valuable resource for its identification and characterization. The exploration of its potential role in modulating key signaling pathways, such as the Wnt and RTK pathways, underscores the importance of further research into this and related aminopyrimidine scaffolds for the development of new drugs.

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